molecular formula C17H13NO3S B4755841 4-[2-(allyloxy)benzylidene]-2-(2-thienyl)-1,3-oxazol-5(4H)-one

4-[2-(allyloxy)benzylidene]-2-(2-thienyl)-1,3-oxazol-5(4H)-one

Cat. No. B4755841
M. Wt: 311.4 g/mol
InChI Key: BBZQLIQELXDECO-QBFSEMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(allyloxy)benzylidene]-2-(2-thienyl)-1,3-oxazol-5(4H)-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a heterocyclic derivative that contains both oxygen and sulfur atoms in its structure.

Mechanism of Action

The mechanism of action of 4-[2-(allyloxy)benzylidene]-2-(2-thienyl)-1,3-oxazol-5(4H)-one is not fully understood. However, it is believed that the compound may interact with cellular components such as DNA and proteins, leading to the inhibition of cancer cell growth. Additionally, its fluorescent properties may allow for the detection of metal ions in biological systems.
Biochemical and Physiological Effects:
Studies have shown that 4-[2-(allyloxy)benzylidene]-2-(2-thienyl)-1,3-oxazol-5(4H)-one has low toxicity and does not have any significant effects on normal cells. However, it has been found to induce apoptosis in cancer cells, which is the programmed cell death of cancer cells. This compound has also been found to inhibit the migration and invasion of cancer cells, which may be beneficial for cancer treatment.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[2-(allyloxy)benzylidene]-2-(2-thienyl)-1,3-oxazol-5(4H)-one in lab experiments is its fluorescent properties, which allow for the detection of metal ions in biological systems. Additionally, its low toxicity and selective cytotoxicity towards cancer cells make it a promising compound for cancer treatment. However, one limitation is that the mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for the scientific research of 4-[2-(allyloxy)benzylidene]-2-(2-thienyl)-1,3-oxazol-5(4H)-one. One direction is to further investigate its anti-cancer properties and its potential use in cancer treatment. Another direction is to explore its fluorescent properties and its potential use as a probe for detecting metal ions in biological systems. Additionally, further research is needed to fully understand the mechanism of action of this compound and to optimize its synthesis method for higher purity and yield.

Scientific Research Applications

4-[2-(allyloxy)benzylidene]-2-(2-thienyl)-1,3-oxazol-5(4H)-one has been found to have various scientific research applications. It has been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems. This compound has also been investigated for its anti-cancer properties, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, it has been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment.

properties

IUPAC Name

(4Z)-4-[(2-prop-2-enoxyphenyl)methylidene]-2-thiophen-2-yl-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO3S/c1-2-9-20-14-7-4-3-6-12(14)11-13-17(19)21-16(18-13)15-8-5-10-22-15/h2-8,10-11H,1,9H2/b13-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBZQLIQELXDECO-QBFSEMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC=C1C=C2C(=O)OC(=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC1=CC=CC=C1/C=C\2/C(=O)OC(=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(allyloxy)benzylidene]-2-(2-thienyl)-1,3-oxazol-5(4H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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